molecular formula C18H22OSi2 B14357266 Silacyclobutane, 1,1'-oxybis[1-phenyl- CAS No. 93241-93-1

Silacyclobutane, 1,1'-oxybis[1-phenyl-

Cat. No.: B14357266
CAS No.: 93241-93-1
M. Wt: 310.5 g/mol
InChI Key: DZONLJLHZGZJQG-UHFFFAOYSA-N
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Description

Silacyclobutane, 1,1'-oxybis[1-phenyl- is a silicon-containing heterocyclic compound characterized by a four-membered silacyclobutane ring system. The structure incorporates two phenyl groups attached to the silicon atoms and an oxygen bridge (oxybis group) connecting the two silacyclobutane units. This compound belongs to a class of strained organosilicon compounds, where the four-membered ring introduces significant ring strain (~25–30 kcal/mol), enhancing its reactivity in ring-opening reactions and coupling processes . The phenyl substituents contribute steric bulk and electronic effects, while the oxygen bridge modulates polarity and thermal stability. Such compounds are of interest in materials science and organic synthesis, particularly as precursors for silicon-based polymers or catalysts in cross-coupling reactions .

Properties

CAS No.

93241-93-1

Molecular Formula

C18H22OSi2

Molecular Weight

310.5 g/mol

IUPAC Name

1-phenyl-1-(1-phenylsiletan-1-yl)oxysiletane

InChI

InChI=1S/C18H22OSi2/c1-3-9-17(10-4-1)20(13-7-14-20)19-21(15-8-16-21)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2

InChI Key

DZONLJLHZGZJQG-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](C1)(C2=CC=CC=C2)O[Si]3(CCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silacyclobutane, 1,1’-oxybis[1-phenyl-] typically involves the reaction of phenyl-substituted silacyclobutanes with oxygen-containing reagents. One common method is the ring-opening polymerization of 1,1-disubstituted silacyclobutanes, which can be achieved by heating the compound at atmospheric pressure or in sealed ampoules . The reaction conditions often involve temperatures ranging from 150-200°C .

Industrial Production Methods

Industrial production of silacyclobutane, 1,1’-oxybis[1-phenyl-] may involve large-scale polymerization processes using specialized reactors. The process requires precise control of temperature and pressure to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Silacyclobutane, 1,1’-oxybis[1-phenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include silanol, silane, and substituted silacyclobutane derivatives .

Scientific Research Applications

Silacyclobutane, 1,1’-oxybis[1-phenyl-] has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,1-Dimethylsilacyclobutane

  • Reactivity : The absence of bulky phenyl groups reduces steric hindrance, enabling faster ring-opening reactions. For example, it undergoes thermal decomposition at 150–200°C, yielding silene intermediates for cycloadditions .
  • Applications : Widely used in hydrosilylation and as a reagent for synthesizing silicon-carbon bonds .

Silacyclobutane, 1,1'-oxybis[1-phenyl-

  • Reactivity : The phenyl groups slow ring-opening kinetics due to steric effects, but the oxygen bridge enhances thermal stability (decomposition >250°C).
  • Electronic Effects : The electron-withdrawing oxygen bridge polarizes the Si–O–Si linkage, making the silicon centers more electrophilic compared to all-carbon-bridged analogs.
Property 1,1-Dimethylsilacyclobutane Silacyclobutane, 1,1'-oxybis[1-phenyl-
Ring Strain (kcal/mol) ~28 ~26 (moderated by oxygen bridge)
Thermal Decomposition 150–200°C >250°C
Key Reactivity Hydrosilylation Polymer precursor, aryl couplings

Oxybis-Linked Compounds

1,1'-Oxybis[3-chloropropane] (CAS 629-36-7)

  • Structure : A linear ether with chlorine substituents.
  • Reactivity : The electron-deficient chlorine atoms facilitate nucleophilic substitutions, unlike the silicon-centered reactivity of silacyclobutanes.
  • Applications : Primarily used in alkylation reactions and as a solvent modifier .

Bis(2-chloroethylthiomethyl)ether (O-Mustard, CAS 63918-90-1)

  • Structure : Contains sulfur and chlorine substituents with an ether linkage.
  • Reactivity : Highly toxic due to its alkylating properties; reacts with DNA and proteins.
  • Contrast : Unlike Silacyclobutane, 1,1'-oxybis[1-phenyl-, O-Mustard lacks a strained ring system, resulting in lower thermal stability and distinct biological activity .
Property 1,1'-Oxybis[3-chloropropane] Silacyclobutane, 1,1'-oxybis[1-phenyl-
Bond Type C–O–C Si–O–Si
Key Reactivity Nucleophilic substitution Ring-opening, electrophilic Si centers
Thermal Stability Decomposes at ~100°C Stable up to 250°C

Phenyl-Substituted Cyclic Compounds

1-Phenylsilacyclobutane

  • Structure : A single silacyclobutane ring with one phenyl group.
  • Reactivity : Less steric hindrance compared to the bis-phenylated target compound, leading to faster ring-opening but lower regioselectivity.

Silacyclobutane, 1,1'-oxybis[1-phenyl-

  • Steric Effects : The dual phenyl groups restrict access to the silicon atoms, favoring reactions with small nucleophiles (e.g., fluoride ions) over bulkier reagents.
  • Applications: Potential use in aryl-functionalized polysiloxanes due to its ability to retain aromaticity post-polymerization.

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